2-N-(3-chloro-4-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
2-N-(3-chloro-4-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the triazine family This compound is characterized by its unique structure, which includes a triazine ring substituted with a chloromethylphenyl group and a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(3-chloro-4-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps:
Formation of the Triazine Core: The triazine ring is often synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.
Substitution Reactions:
Attachment of the Piperazine Moiety: The phenylpiperazine group is usually introduced through a nucleophilic substitution reaction, where the piperazine acts as a nucleophile attacking an electrophilic carbon center on the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the phenylpiperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazine ring or the chloromethylphenyl group, potentially leading to dechlorination or hydrogenation products.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the triazine ring, where various nucleophiles can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are frequently employed under basic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Dechlorinated or hydrogenated derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Medicine
In medicine, derivatives of this compound are being explored for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The presence of the triazine ring and the phenylpiperazine moiety contributes to its biological activity.
Industry
Industrially, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-N-(3-chloro-4-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, modulating their activity. The phenylpiperazine moiety can enhance binding affinity and selectivity towards certain biological targets, influencing pathways involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-chloro-1,3,5-triazine: A simpler triazine derivative with similar core structure but lacking the phenylpiperazine moiety.
6-(4-Phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine: Similar structure but without the chloromethylphenyl group.
Uniqueness
The uniqueness of 2-N-(3-chloro-4-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the chloromethylphenyl and phenylpiperazine groups enhances its reactivity and potential for diverse applications.
This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C21H24ClN7 |
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Molecular Weight |
409.9 g/mol |
IUPAC Name |
2-N-(3-chloro-4-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H24ClN7/c1-15-7-8-16(13-18(15)22)24-21-26-19(25-20(23)27-21)14-28-9-11-29(12-10-28)17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3,(H3,23,24,25,26,27) |
InChI Key |
UKZJDOOPVCRGNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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